molecular formula C17H11FN4O2 B2417404 6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1206989-52-7

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2417404
CAS No.: 1206989-52-7
M. Wt: 322.299
InChI Key: YIJLPFWJPBCQCV-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C17H11FN4O2 and its molecular weight is 322.299. The purity is usually 95%.
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Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2/c1-22-9-12(15(23)11-8-10(18)5-6-14(11)22)17-20-16(21-24-17)13-4-2-3-7-19-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJLPFWJPBCQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structure that combines a quinoline moiety with an oxadiazole and a pyridine ring, which may contribute to its pharmacological properties.

The molecular formula of this compound is C17H11FN4O2C_{17}H_{11}FN_{4}O_{2}, with a molecular weight of approximately 322.30 g/mol. Its structural characteristics include:

PropertyValue
Molecular FormulaC17H11FN4O2
Molecular Weight322.30 g/mol
IUPAC Name6-fluoro-1-methyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
SMILESCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=N4

Anticancer Properties

Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The incorporation of such scaffolds into the structure of this compound enhances its ability to target various cancer-related pathways.

  • Mechanism of Action : The compound may exert its anticancer effects through multiple mechanisms:
    • Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
    • Targeting Kinases : The activity against various kinases involved in signaling pathways critical for cancer progression has also been documented .
    • Interaction with Nucleic Acids : The compound may bind selectively to nucleic acids and proteins that facilitate cancer cell survival and proliferation .

Antimicrobial Activity

The oxadiazole derivatives have also been noted for their antimicrobial properties. Studies have demonstrated that compounds similar to this compound exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study assessed the cytotoxic effects of similar oxadiazole derivatives on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of related compounds against common pathogens. The findings showed promising inhibitory concentrations against strains such as Staphylococcus aureus and Escherichia coli .

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